molecular formula C10H19NOS B3852997 4-(tetrahydro-3-thienylamino)cyclohexanol

4-(tetrahydro-3-thienylamino)cyclohexanol

Cat. No. B3852997
M. Wt: 201.33 g/mol
InChI Key: CSFZTATWHZMFQG-UHFFFAOYSA-N
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Description

4-(tetrahydro-3-thienylamino)cyclohexanol, also known as THPO or THTO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-3-thienylamino)cyclohexanol is not fully understood, but it is believed to involve the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(tetrahydro-3-thienylamino)cyclohexanol may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
4-(tetrahydro-3-thienylamino)cyclohexanol has been shown to have both biochemical and physiological effects. Biochemically, 4-(tetrahydro-3-thienylamino)cyclohexanol has been shown to inhibit the activity of topoisomerase II, as mentioned above. Physiologically, 4-(tetrahydro-3-thienylamino)cyclohexanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(tetrahydro-3-thienylamino)cyclohexanol has also been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(tetrahydro-3-thienylamino)cyclohexanol is its potential as a scaffold for the design of new drugs. 4-(tetrahydro-3-thienylamino)cyclohexanol has a unique structure that can be modified to create new compounds with improved properties. One limitation of 4-(tetrahydro-3-thienylamino)cyclohexanol is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-(tetrahydro-3-thienylamino)cyclohexanol. One direction is the further exploration of its potential as an anticancer agent. Another direction is the design and synthesis of new compounds based on the 4-(tetrahydro-3-thienylamino)cyclohexanol scaffold. Additionally, 4-(tetrahydro-3-thienylamino)cyclohexanol could be explored for its potential applications in other fields, such as materials science and catalysis.
In conclusion, 4-(tetrahydro-3-thienylamino)cyclohexanol is a chemical compound with potential applications in various fields. Its unique structure and potential as a scaffold for the design of new drugs make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

4-(tetrahydro-3-thienylamino)cyclohexanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(tetrahydro-3-thienylamino)cyclohexanol has shown promising results as a potential anticancer agent. In drug discovery, 4-(tetrahydro-3-thienylamino)cyclohexanol has been used as a scaffold for the design of new drugs. In materials science, 4-(tetrahydro-3-thienylamino)cyclohexanol has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

properties

IUPAC Name

4-(thiolan-3-ylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-10-3-1-8(2-4-10)11-9-5-6-13-7-9/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFZTATWHZMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Thiolan-3-yl)amino]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tetrahydro-3-thienylamino)cyclohexanol
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4-(tetrahydro-3-thienylamino)cyclohexanol

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